5-bromo-3-fluoro-N-methylpyridin-2-amine
Description
5-Bromo-3-fluoro-N-methylpyridin-2-amine is a halogenated pyridine derivative featuring a bromine atom at position 5, a fluorine atom at position 3, and an N-methylamine group at position 2. This compound belongs to a class of substituted pyridines known for their versatility in medicinal chemistry and materials science. The bromine and fluorine substituents contribute to its electronic and steric properties, making it a valuable intermediate in drug discovery, particularly for targeting enzymes or receptors sensitive to halogen interactions.
Properties
Molecular Formula |
C6H6BrFN2 |
|---|---|
Molecular Weight |
205.03 g/mol |
IUPAC Name |
5-bromo-3-fluoro-N-methylpyridin-2-amine |
InChI |
InChI=1S/C6H6BrFN2/c1-9-6-5(8)2-4(7)3-10-6/h2-3H,1H3,(H,9,10) |
InChI Key |
RAZNIBDCLUGEQZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=N1)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-fluoro-N-methylpyridin-2-amine typically involves the halogenation of pyridine derivatives followed by amination. One common method involves the bromination of 3-fluoro-2-pyridine, followed by the introduction of a methylamine group through nucleophilic substitution. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 5-bromo-3-fluoro-N-methylpyridin-2-amine may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-fluoro-N-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce corresponding oxides or amines.
Scientific Research Applications
5-bromo-3-fluoro-N-methylpyridin-2-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-3-fluoro-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules. The methylamine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ in halogen type, substituent positions, and functional groups. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Positional Isomerism : 5-Bromo-6-fluoropyridin-2-amine (F at C6) exhibits distinct electronic effects compared to the target compound (F at C3). This positional shift may alter dipole moments and binding affinity in biological systems .
- Functional Group Variation : The methoxy group in 5-Bromo-3-methoxypyridin-2-amine is electron-donating, contrasting with fluorine’s electron-withdrawing nature. This difference impacts reactivity in nucleophilic substitution or cross-coupling reactions .
- N-Substituent Effects : Bulky substituents like benzyl groups (e.g., 5-Bromo-N-[(3-fluorophenyl)methyl]pyridin-2-amine) introduce steric hindrance, which may reduce enzymatic degradation but lower solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
